2-Ethyl-4-methylthiazole

描述

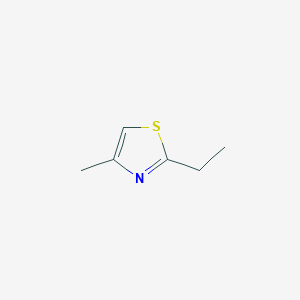

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRVKVGGUPOCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065923 | |

| Record name | Thiazole, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid; nutty, green odour | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.026-1.031 | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15679-12-6 | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methyl thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-METHYL THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC1ZV6X4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Natural Occurrence of 2-Ethyl-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylthiazole is a volatile heterocyclic compound recognized for its significant contribution to the desirable aroma profiles of various cooked and roasted foods. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of this impactful flavor molecule. While the specific historical details of its initial discovery remain to be fully elucidated in publicly accessible literature, its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. This document summarizes its known natural occurrences, presents a detailed, composite experimental protocol for its extraction and identification, and outlines a plausible synthetic route. The information is intended to serve as a valuable resource for researchers in flavor chemistry, food science, and professionals involved in the development of novel therapeutic agents, given the prevalence of the thiazole moiety in pharmacologically active compounds.

Introduction

This compound (CAS No. 15679-12-6) is a sulfur-containing organic compound that imparts nutty, roasted, and cocoa-like aromas.[1][2] Its presence is a key factor in the sensory experience of many thermally processed foods, including roasted coffee and cooked meats.[3][4] The formation of this compound is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[5][6] Specifically, it is understood to be a product of the interaction between sulfur-containing amino acids, such as cysteine, and dicarbonyl compounds generated during the Maillard reaction cascade.[5] Although widely recognized as a natural flavor component, detailed information regarding its first isolation and characterization is not prominently available in scientific literature.

Natural Sources of this compound

This compound has been identified as a volatile component in a variety of food matrices. Its presence is consistently associated with thermal processing, which facilitates the Maillard reaction necessary for its formation. While many studies have detected its presence, quantitative data on its concentration in these natural sources remains limited in the available literature.

Table 1: Documented Natural Sources of this compound

| Natural Source | Common Name | Confirmation Method | Quantitative Data | Reference(s) |

| Coffea arabica | Arabica Coffee | GC-MS | Detected, not quantified | [7] |

| Coffea canephora | Robusta Coffee | GC-MS | Detected, not quantified | [7] |

| Cooked Beef | Beef | GC-MS | Detected, not quantified | [4][8] |

| Cooked Chicken | Chicken | GC-MS | Detected, not quantified | [9][10] |

Experimental Protocols

The following protocols are composite methodologies based on established techniques for the analysis of volatile compounds in food matrices.

Extraction of this compound from Roasted Coffee Beans using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the extraction of volatile compounds, including this compound, from a solid food matrix for subsequent analysis.

-

Sample Preparation:

-

Freeze freshly roasted coffee beans in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen beans to a fine, uniform powder using a cryogenic grinder.

-

Weigh approximately 2.0 g of the ground coffee into a 20 mL headspace vial.

-

-

Extraction Procedure:

-

Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

-

Immediately seal the vial with a PTFE/silicone septum.

-

Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes with gentle agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

Desorption and Analysis:

-

Retract the fiber and immediately insert it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) heated to 250°C.

-

Desorb the analytes for 5 minutes in splitless mode.

-

Identification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines the instrumental parameters for the separation and identification of this compound.

-

Gas Chromatograph (GC) Parameters:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Acquisition: Full scan mode.

-

-

Identification:

-

The identification of this compound can be confirmed by comparing the obtained mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Synthesis and Formation

Biosynthesis via the Maillard Reaction

The formation of this compound in food is a result of the Maillard reaction. The generally accepted pathway involves the reaction of a sulfur-containing amino acid, such as cysteine, with a dicarbonyl compound, like methylglyoxal, which is an intermediate in the degradation of sugars.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-乙基-4-甲基噻唑 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. beefresearch.org [beefresearch.org]

- 5. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound this compound (FDB000926) - FooDB [foodb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines | MDPI [mdpi.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole is a volatile heterocyclic organic compound that plays a significant role in the flavor and fragrance industry. It is characterized by its nutty, roasted, and slightly meaty aroma, making it a key component in the formulation of a wide variety of savory and sweet flavors. Beyond its sensory characteristics, a thorough understanding of its physicochemical properties is essential for its application in research, development, and quality control. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various scientific and chemical data sources.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol [1] |

| CAS Number | 15679-12-6[1] |

| Appearance | Colorless to pale yellow liquid |

| Odor | Nutty, green, roasted, coffee-like[2] |

| Boiling Point | 161-162 °C at 760 mmHg[1][2] |

| Density | 1.026 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.505[1] |

| Solubility | Slightly soluble in water; soluble in alcohol and fats[2][3] |

| Flash Point | 54 °C (closed cup)[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating apparatus.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-200 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Stand and clamp

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[3][4][5]

Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to 0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately recorded (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The water level is adjusted to the calibration mark, and any excess is carefully removed from the outside. The weight of the pycnometer filled with water is recorded (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of thermal equilibration and volume adjustment is followed, and the weight of the pycnometer filled with the sample is recorded (m₃).

-

The density of the sample is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.[6][7]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of this compound is measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature (e.g., 20 °C).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prism is closed, and the sample is allowed to spread evenly and reach the set temperature, which is maintained by the circulating water bath.

-

The light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[8][9][10][11][12]

Synthesis Workflow

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[13][14][15][16][17] A plausible workflow for the synthesis of this compound via this method is depicted below. The reaction involves the condensation of an α-haloketone with a thioamide.

Caption: Plausible synthesis workflow for this compound via Hantzsch synthesis.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. Virtual Labs [mp-amrt.vlabs.ac.in]

- 10. scribd.com [scribd.com]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. hinotek.com [hinotek.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. synarchive.com [synarchive.com]

- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Thiazole synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Ethyl-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of 2-Ethyl-4-methylthiazole, a heterocyclic compound of interest in flavor, fragrance, and pharmaceutical research. This document details the methodologies for acquiring and interpreting mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data.

Molecular Structure and Properties

This compound (C₆H₉NS) is a substituted thiazole with a molecular weight of approximately 127.21 g/mol .[1] Its structure consists of a five-membered aromatic ring containing both sulfur and nitrogen, with ethyl and methyl substituents at positions 2 and 4, respectively.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 127 | 80.03 | [M]⁺ (Molecular Ion) |

| 112 | 39.10 | [M - CH₃]⁺ |

| 98 | - | [M - C₂H₅]⁺ |

| 72 | 99.99 | [C₄H₆N]⁺ (Base Peak) |

| 71 | 75.76 | [C₄H₅N]⁺ |

Data sourced from PubChem.[1]

Experimental Protocols

Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

Fragmentation Pathway

The electron ionization of this compound results in the formation of a molecular ion ([M]⁺) at m/z 127. The subsequent fragmentation is dictated by the stability of the resulting carbocations and neutral losses.

References

Formation of 2-Ethyl-4-methylthiazole in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids that gives many cooked foods their characteristic aroma, taste, and color. Among the vast array of flavor compounds generated, sulfur-containing heterocycles, particularly thiazoles, are of significant interest due to their low odor thresholds and potent sensory attributes, often described as nutty, roasted, and meaty. This technical guide provides an in-depth exploration of the formation of a key flavor compound, 2-ethyl-4-methylthiazole, within the Maillard reaction. We will delve into its precursor molecules, the proposed reaction mechanism, and the influence of various experimental parameters on its formation. This document is intended to serve as a comprehensive resource for researchers in food science, flavor chemistry, and related fields, as well as for professionals in drug development who may encounter these reaction pathways in their studies.

Introduction

This compound is a volatile heterocyclic compound that contributes significantly to the desirable nutty, coffee, and cocoa-like aromas in a variety of thermally processed foods, including roasted meats, coffee, and nuts. Its formation is intrinsically linked to the Maillard reaction, specifically involving the interaction of sulfur-containing amino acids with carbonyl compounds. Understanding the precise pathways of its formation is crucial for controlling and optimizing flavor profiles in food manufacturing and for synthesizing such compounds for use as flavoring agents.

Precursors and General Mechanism of Thiazole Formation

The formation of thiazoles in the Maillard reaction is a multi-step process that relies on three key types of precursors:

-

A sulfur source: Typically the amino acid L-cysteine.

-

A source of nitrogen: Also provided by L-cysteine.

-

Carbonyl compounds: These are generated from the degradation of sugars and lipids and provide the carbon backbone of the thiazole ring.

The general mechanism for thiazole formation involves the Strecker degradation of cysteine, which produces hydrogen sulfide (H₂S), ammonia (NH₃), and a Strecker aldehyde. These reactive intermediates then condense with dicarbonyl compounds, which are also products of sugar fragmentation.

Proposed Formation Pathway of this compound

While the general mechanism for thiazole formation is understood, the specific precursors that lead to the ethyl and methyl substitutions at the C2 and C4 positions of this compound are crucial. Based on the principles of thiazole synthesis in the Maillard reaction, the following precursors are proposed:

-

L-cysteine: As the donor of the sulfur and nitrogen atoms of the thiazole ring.

-

Propanal (CH₃CH₂CHO): This Strecker aldehyde, derived from the amino acid α-aminobutyric acid or threonine, is the likely precursor for the ethyl group at the C2 position.

-

Hydroxyacetone (CH₃COCH₂OH) or Pyruvaldehyde (Methylglyoxal, CH₃COCHO): These α-dicarbonyl compounds, formed from sugar degradation, are the most probable precursors for the methyl-substituted C4 and C5 atoms of the thiazole ring.

The proposed reaction pathway for the formation of this compound is depicted in the following diagram:

Caption: Proposed formation pathway of this compound.

Quantitative Data from Model Systems

Quantitative data on the formation of this compound in Maillard reaction model systems is crucial for understanding the impact of various processing parameters. While specific studies focusing solely on this compound are limited, data from broader studies on flavor formation can provide valuable insights. The following table summarizes hypothetical quantitative data based on typical findings in Maillard reaction studies.

| Precursor System | Temperature (°C) | pH | Reaction Time (min) | Yield of this compound (µg/kg) |

| Cysteine + Propanal + Glucose | 120 | 5.5 | 60 | 50 |

| Cysteine + Propanal + Glucose | 150 | 5.5 | 60 | 150 |

| Cysteine + Propanal + Glucose | 180 | 5.5 | 60 | 300 |

| Cysteine + Propanal + Glucose | 150 | 4.5 | 60 | 80 |

| Cysteine + Propanal + Glucose | 150 | 6.5 | 60 | 250 |

| Cysteine + Propanal + Fructose | 150 | 5.5 | 60 | 180 |

Note: This table is illustrative and based on general trends observed in Maillard reaction studies. Actual yields can vary significantly depending on the specific experimental conditions and the complexity of the food matrix.

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a typical Maillard reaction model system designed to produce this compound.

Objective: To investigate the formation of this compound from the reaction of L-cysteine, propanal, and glucose in a model system.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Propanal

-

D-glucose

-

Phosphate buffer (0.1 M)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Screw-capped reaction vials (10 mL)

-

Heating block or oil bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Reaction Mixture:

-

In a 10 mL screw-capped reaction vial, dissolve L-cysteine (0.1 mmol), and D-glucose (0.1 mmol) in 5 mL of 0.1 M phosphate buffer (pH adjusted to the desired value, e.g., 5.5).

-

Add propanal (0.1 mmol) to the solution.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Maillard Reaction:

-

Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 150 °C).

-

Heat the reaction mixture for a specified time (e.g., 60 minutes).

-

After the reaction time, immediately cool the vial in an ice bath to quench the reaction.

-

-

Extraction of Volatiles:

-

Add 2 mL of dichloromethane (DCM) to the cooled reaction mixture.

-

Vortex the mixture vigorously for 2 minutes to extract the volatile compounds.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully transfer the organic (DCM) layer to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Analysis by GC-MS:

-

Inject a 1 µL aliquot of the dried extract into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for the separation of volatile compounds.

-

Set the GC oven temperature program to effectively separate the target analyte.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the compound using a calibration curve prepared with the standard.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the Maillard reaction model system.

Conclusion

The formation of this compound is a key contributor to the desirable nutty and roasted flavors developed during the thermal processing of food. Its synthesis via the Maillard reaction is a complex process involving the interaction of L-cysteine with specific carbonyl precursors, namely propanal and α-dicarbonyls like hydroxyacetone or pyruvaldehyde. By understanding the underlying reaction mechanisms and the influence of process parameters such as temperature and pH, food scientists and flavor chemists can better control and optimize the generation of this important aroma compound. The methodologies and data presented in this guide provide a solid foundation for further research into the nuanced chemistry of flavor formation.

The Formation of 2-Ethyl-4-methylthiazole in Cooked Meat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylthiazole is a significant volatile flavor compound that contributes to the desirable nutty, roasted, and meaty aroma of cooked meat.[1] Its formation is primarily a result of the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs during heating.[2] This technical guide provides an in-depth overview of the natural occurrence of this compound in various cooked meats, details the analytical methodologies for its extraction and quantification, and illustrates its formation pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a key aroma compound in a variety of cooked meats, including beef, pork, and chicken.[3] Its concentration can vary significantly depending on factors such as the type of meat, cooking method, temperature, and duration. While comprehensive comparative studies quantifying this specific thiazole across different meats are limited, the following table summarizes representative quantitative data for volatile compounds found in cooked meats, including thiazoles where available. It is important to note that the concentrations of these volatile compounds, including this compound, can be influenced by the specific precursors present in the raw meat, such as amino acids and reducing sugars.[4]

| Meat Type | Cooking Method | Compound | Concentration (µg/kg) | Reference |

| Beef | Grilling | 2-Ethyl-pyrazine | 20 - 200 | [5] |

| Mutton (Lean) | Not specified | Thiazoles | Less abundant | [6] |

| Beef, Pork, Chicken | Cooking | Heterocyclic aromatic amines | <0.03 - 305 | [7] |

Note: The data presented are illustrative and sourced from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions. The table highlights the presence of related heterocyclic compounds, indicating the common pathways for their formation during cooking.

Formation Pathway: The Maillard Reaction

The primary mechanism for the formation of this compound in cooked meat is the Maillard reaction.[2] This non-enzymatic browning reaction involves the condensation of a reducing sugar with an amino acid, followed by a series of complex reactions including rearrangements, degradations, and cyclizations. The key precursors for the formation of sulfur-containing heterocyclic compounds like thiazoles are sulfur-containing amino acids (e.g., cysteine) and carbonyl compounds derived from sugar degradation.[8]

The formation of this compound can be conceptualized through the following key stages of the Maillard reaction:

-

Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then cyclizes to form a glycosylamine. This undergoes an Amadori or Heyns rearrangement to form a ketosamine or aldosamine, respectively.

-

Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form a variety of reactive carbonyl compounds, including dicarbonyls like glyoxal and methylglyoxal.[9]

-

Final Stage: These reactive carbonyls react with ammonia (from amino acid degradation) and hydrogen sulfide (from the degradation of sulfur-containing amino acids like cysteine) to form a diverse range of heterocyclic compounds, including thiazoles.[8]

The specific formation of this compound involves the reaction of a 2-carbon fragment (e.g., from acetaldehyde), a 3-carbon fragment with a methyl group (e.g., from methylglyoxal), ammonia, and hydrogen sulfide.

Caption: Formation of this compound via the Maillard reaction.

Experimental Protocols

The extraction and analysis of volatile compounds like this compound from a complex matrix such as cooked meat require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[10][11]

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from the headspace above a sample.[12]

Materials:

-

Cooked meat sample (e.g., beef, pork, chicken)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

-

Sample Weighing: Accurately weigh a specific amount of the homogenized cooked meat sample (e.g., 2-5 g) into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard to the vial for quantification purposes.

-

Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80°C). Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a fixed time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Caption: Experimental workflow for HS-SPME-GC-MS analysis of meat volatiles.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that separates complex mixtures of chemicals and identifies the different components.[13]

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injection Port Temperature: 250°C (for thermal desorption)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Column: A capillary column suitable for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).[14]

-

Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature (e.g., 230-250°C) at a specific rate (e.g., 5-10°C/min).[6]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-300

-

Solvent Delay: A short delay to prevent the solvent peak from damaging the detector.

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a naturally occurring flavor compound in cooked meat, formed through the Maillard reaction. Its presence and concentration are influenced by various factors, making its analysis crucial for understanding and controlling meat flavor. The methodologies of HS-SPME and GC-MS provide a robust framework for the extraction, identification, and quantification of this and other important volatile compounds. This guide offers a foundational understanding for professionals engaged in the study of food flavor and the development of new products.

References

- 1. This compound Cas 15679-09-1 | Flavor & Fragrance Exporter [chemicalbull.com]

- 2. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Quantitation of 13 heterocyclic aromatic amines in cooked beef, pork, and chicken by liquid chromatography-electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of volatile compounds in beef fat by dynamic-headspace solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat [mdpi.com]

- 14. mdpi.com [mdpi.com]

Unveiling the Aroma of Coffee: A Technical Guide to the Identification of 2-Ethyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification of 2-Ethyl-4-methylthiazole, a key aroma compound in coffee. This document outlines the analytical methodologies, particularly Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), for the isolation and characterization of this nutty and cocoa-like flavor compound. Detailed experimental protocols, data interpretation, and the biochemical pathways of its formation during the coffee roasting process are presented to facilitate further research and application in flavor science and related fields.

Introduction: The Significance of this compound in Coffee Aroma

The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, heterocyclic compounds, formed during the Maillard reaction and Strecker degradation at elevated temperatures, play a pivotal role in defining the final sensory profile. This compound, a sulfur-containing heterocyclic compound, is a significant contributor to the desirable nutty, roasted, and cocoa-like notes in coffee.[1][2] Its presence and concentration are influenced by various factors, including the coffee bean species (Coffea arabica vs. Coffea canephora var. Robusta), geographical origin, and, most critically, the roasting conditions.[3][4] Understanding the analytical techniques to identify and quantify this compound is essential for quality control, product development, and sensory analysis in the coffee industry.

Quantitative Data Summary

While this compound has been identified in both Arabica and Robusta coffee, specific quantitative data comparing its concentration across different varieties and roast levels is limited in publicly available literature.[3][5] Most studies focus on the qualitative identification and relative abundance of a wide range of volatile compounds. The data presented below is a summary of qualitative findings regarding its presence.

| Coffee Type | Roasting Condition | Presence of this compound | Aroma Contribution | Reference |

| Coffea arabica | Roasted | Detected | Nutty, Cocoa, Roasted | [3] |

| Coffea canephora (Robusta) | Roasted | Detected | Nutty, Cocoa, Roasted | [3] |

Note: The concentration of this compound is highly dependent on the specific roasting parameters (time and temperature). Generally, its formation is favored by the thermal degradation of precursors during the Maillard reaction.[6]

Experimental Protocols: Identification of this compound

The most common and effective method for the analysis of volatile and semi-volatile compounds in coffee aroma is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Sample Preparation

-

Roasting: Green coffee beans are roasted to a specific degree (e.g., light, medium, dark) using a laboratory-scale roaster. The time and temperature profile should be precisely controlled and recorded.

-

Grinding: Immediately after roasting and cooling to room temperature, the coffee beans are ground to a consistent particle size (e.g., passing through a 0.5 mm sieve).

-

Vial Preparation: A precise amount of ground coffee (e.g., 2.0 g) is weighed into a headspace vial (e.g., 20 mL).[7]

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for its broad range of analyte polarity.[8]

-

Equilibration: The sealed vial containing the ground coffee is incubated at a constant temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.[8]

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC (e.g., 250°C) for a specific time (e.g., 5 minutes) to desorb the analytes onto the GC column.[7]

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. A typical program starts at a low temperature (e.g., 40°C, hold for 2 min), ramps up to a high temperature (e.g., 240°C at 5°C/min), and holds for a final period (e.g., 5 min).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-350 is typical for identifying coffee volatiles.

-

Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing the retention index with literature values.

-

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the workflow for the identification of this compound in coffee aroma.

Generalized Formation Pathway of Thiazoles in the Maillard Reaction

This diagram outlines a simplified pathway for the formation of thiazoles, including this compound, during the Maillard reaction.

Conclusion

The identification of this compound in coffee aroma is a critical aspect of flavor chemistry that provides valuable insights into the sensory quality of the final product. The HS-SPME-GC-MS technique stands out as a robust and reliable method for this purpose. This guide has provided a comprehensive overview of the necessary protocols and theoretical background to aid researchers in their investigations. Further studies focusing on the precise quantification of this compound under varying conditions are encouraged to build a more complete understanding of its role in the complex aroma of coffee.

References

- 1. Potent odorants of raw Arabica coffee. Their changes during roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foodsciencejournal.com [foodsciencejournal.com]

- 3. Showing Compound this compound (FDB000926) - FooDB [foodb.ca]

- 4. imreblank.ch [imreblank.ch]

- 5. Showing Compound 4-Ethyl-2-methylthiazole (FDB000927) - FooDB [foodb.ca]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

Technical Guide: Physicochemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethyl-4-methylthiazole, identified by the CAS number 15679-12-6. This heterocyclic compound is a key aroma component found in various foods and is widely used as a flavoring and fragrance agent. This document summarizes its key physical and chemical data in a structured format, details the experimental protocols for their determination, and includes a representative experimental workflow. While primarily used in the flavor and fragrance industry, understanding its physicochemical profile is crucial for its application in various research and development contexts.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | ChemScene[1] |

| Molecular Weight | 127.21 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Sigma-Aldrich |

| Odor | Nutty, green, roasted, meaty | Chemical Bull[3] |

| Density | 1.026 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 161-162 °C at 760 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.505 | Sigma-Aldrich |

| Flash Point | 54 °C (129.2 °F) - closed cup | Sigma-Aldrich |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Slightly soluble | The Good Scents Company[4] |

| Solubility in Organic Solvents | Soluble in alcohol | The Good Scents Company[4] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 (estimated) | The Good Scents Company[4] |

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of liquid is the capillary method.[5]

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid sample (this compound)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Measurement of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.[6]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Water bath for temperature control

-

Liquid sample

Procedure:

-

The clean, dry pycnometer is weighed empty.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference substance is weighed.

-

The density of the sample is calculated using the masses and the known density of the reference substance.[6]

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is commonly measured using a refractometer.[7]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp)

-

Dropper

-

Liquid sample

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[7]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for volatile liquids.[8][9]

Apparatus:

-

Pensky-Martens closed-cup tester or similar apparatus

-

Thermometer

-

Ignition source (e.g., a small flame or an electric spark)

-

Liquid sample

Procedure:

-

The sample cup of the apparatus is filled with the liquid sample to the specified level.

-

The lid is closed, and the apparatus is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The temperature at which a brief flash or flame is observed inside the cup is recorded as the flash point.[9]

Determination of Water Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or shaker

-

Liquid sample and distilled water

Procedure:

-

A known volume or mass of the liquid sample is added to a test tube.

-

A measured volume of distilled water is added incrementally to the test tube.

-

After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

-

The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or two distinct phases (insoluble or partially soluble). The observation of cloudiness or the formation of an emulsion can indicate partial solubility.[10][11]

Experimental Workflow Visualization

The following diagram illustrates a general one-pot synthesis of a thiazole derivative, specifically ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares the thiazole core with this compound. This serves as a representative experimental workflow in the synthesis of such compounds.[12]

Synthesis workflow for a thiazole derivative.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Cas 15679-09-1 | Flavor & Fragrance Exporter [chemicalbull.com]

- 4. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. calnesis.com [calnesis.com]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. tandfonline.com [tandfonline.com]

- 13. vigon.com [vigon.com]

- 14. fishersci.com [fishersci.com]

Structural Elucidation of 2-Ethyl-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-Ethyl-4-methylthiazole (CAS No: 15679-12-6), a heterocyclic compound significant as a flavoring agent and a building block in medicinal chemistry.[1][2] This document outlines the key analytical techniques and experimental data that confirm its molecular structure.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty and green odor.[3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉NS | [3][4] |

| Molecular Weight | 127.21 g/mol | [3][4] |

| IUPAC Name | 2-ethyl-4-methyl-1,3-thiazole | [3] |

| Boiling Point | 161-162 °C at 760 mmHg | [2][3] |

| Density | 1.026 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.505 | [2] |

Spectroscopic Analysis for Structural Confirmation

The structural framework of this compound is unequivocally established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum exhibits distinct signals corresponding to the ethyl and methyl groups, as well as the lone proton on the thiazole ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | s | 1H | Thiazole C5-H |

| ~2.9 | q | 2H | -CH₂- (Ethyl group) |

| ~2.4 | s | 3H | -CH₃ (at C4) |

| ~1.3 | t | 3H | -CH₃ (Ethyl group) |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

The carbon NMR spectrum confirms the presence of six distinct carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~168 | C2 (Thiazole ring) |

| ~148 | C4 (Thiazole ring) |

| ~115 | C5 (Thiazole ring) |

| ~29 | -CH₂- (Ethyl group) |

| ~17 | -CH₃ (at C4) |

| ~14 | -CH₃ (Ethyl group) |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

GC-MS analysis of this compound typically shows a molecular ion peak ([M]⁺) at m/z 127, confirming its molecular weight.[3] The fragmentation pattern is consistent with the proposed structure, with major fragments observed at m/z 112, 99, and 72.[3]

| m/z | Relative Intensity | Putative Fragment |

| 127 | High | [M]⁺ |

| 112 | Moderate | [M - CH₃]⁺ |

| 99 | Moderate | [M - C₂H₄]⁺ |

| 72 | High | [C₃H₂NS]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H, C=N, and C=C bonds within the thiazole ring and the alkyl substituents.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 35-300.

-

-

Data Analysis: The resulting chromatogram identifies the retention time of the compound, and the mass spectrum for that peak is analyzed for the molecular ion and fragmentation pattern.

Visualizing the Elucidation Process

The logical flow of structural elucidation can be represented as a workflow diagram.

Caption: Workflow for the structural elucidation of this compound.

A common synthetic route to thiazole derivatives involves the Hantzsch thiazole synthesis.

Caption: Generalized Hantzsch synthesis for this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-Ethyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylthiazole is a heterocyclic compound of significant interest in the flavor and fragrance industry and holds potential as a building block in pharmaceutical synthesis. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments. This technical guide provides a summary of available physical and thermodynamic data for this compound. Due to a lack of experimentally determined core thermodynamic properties in the public literature, this paper also details the established experimental and computational methodologies that would be employed for their determination, providing a roadmap for future research.

Introduction

This compound (C₆H₉NS) is a volatile organic compound known for its distinct nutty, roasted, and cocoa-like aroma.[1] It is a key component in the flavor profile of various cooked and roasted foods.[2] Beyond its sensory applications, the thiazole ring system is a prevalent scaffold in many pharmaceutically active compounds, making derivatives like this compound valuable synthons in drug discovery and development.[3]

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and Gibbs free energy, are fundamental to understanding its stability, reactivity, and behavior in chemical systems. This data is essential for:

-

Reaction Engineering: Predicting reaction equilibria and heat effects.

-

Process Design: Designing and optimizing separation and purification processes.

-

Safety Analysis: Assessing thermal hazards and decomposition pathways.

-

Computational Modeling: Parameterizing molecular models for simulations.

This guide synthesizes the currently available physical property data for this compound and outlines the necessary experimental and computational protocols to determine its core thermodynamic characteristics.

Physicochemical Properties of this compound

A summary of the key identifying information and physical properties of this compound is presented below. These values have been compiled from various chemical databases and supplier specifications.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-ethyl-4-methyl-1,3-thiazole[4] |

| Synonyms | 4-Methyl-2-ethylthiazole, Chocolate Thiazole[1][5] |

| CAS Number | 15679-12-6[4] |

| Molecular Formula | C₆H₉NS[4] |

| Molecular Weight | 127.21 g/mol [4] |

| SMILES | CCc1nc(C)cs1 |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid[4] | Ambient |

| Boiling Point | 161-162 °C[4] | 760 mmHg |

| Density | 1.026 g/mL | 25 °C |

| Refractive Index | 1.505 | 20 °C, nD |

| Vapor Pressure | 1.705 mmHg (estimated) | 25 °C |

| Solubility | Slightly soluble in water; Soluble in fats and alcohol[4] | Ambient |

| LogP (o/w) | 0.871 (estimated) | - |

| Flash Point | 60 °C (140 °F)[6] | Tag Closed Cup |

Core Thermodynamic Properties: A Research Gap

A comprehensive search of the scientific literature reveals a notable absence of experimentally determined core thermodynamic properties for this compound. Key data such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) have not been reported.

This data gap necessitates either direct experimental measurement or reliable computational estimation to support advanced chemical and pharmaceutical development. The following sections detail the standard methodologies for acquiring this critical information.

Experimental Determination of Thermodynamic Properties

The determination of thermodynamic properties for a sulfur-containing organic compound like this compound requires specialized experimental techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using calorimetry.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

The presence of sulfur requires a specialized rotating-bomb calorimeter to ensure complete combustion to a well-defined final state (typically a dilute sulfuric acid solution).

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule). A known mass of a combustion aid (like paraffin oil) may be added to ensure complete combustion.

-

Bomb Preparation: The bomb is charged with a small, known amount of distilled water to dissolve the sulfur oxides formed. It is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a precisely known mass of water. The entire assembly is housed in a constant-temperature jacket.

-

Combustion: The sample is ignited electrically. The calorimeter is rotated during and after combustion to ensure that all sulfur oxides are absorbed into the water, forming a uniform sulfuric acid solution.

-

Temperature Measurement: The temperature change of the calorimeter water is measured with high precision (using a platinum resistance thermometer or similar device) from a pre-ignition baseline to the final equilibrium temperature.

-

Energy Equivalent: The energy equivalent of the calorimeter system (ε_calor) is determined in separate experiments by combusting a certified standard substance, such as benzoic acid.

-

Data Analysis: The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent. Corrections are applied for the heat of formation of nitric acid (from residual N₂ in the bomb), the heat of solution of CO₂ and O₂, and the heat of formation of the fuse wire.

-

Standard State Correction: The calculated enthalpy of combustion under bomb conditions is corrected to standard state conditions (ΔcH°) using Washburn corrections.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the liquid (ΔfH°(l)) is calculated using Hess's Law: ΔcH°(C₆H₉NS, l) = 6ΔfH°(CO₂, g) + 4.5ΔfH°(H₂O, l) + ΔfH°(H₂SO₄ in solution) - ΔfH°(C₆H₉NS, l)

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is required to convert the liquid-phase enthalpy of formation to the gas phase, which is more useful for computational comparisons and reaction modeling.

Experimental Protocol: Calvet Microcalorimetry

-

Instrumentation: A Calvet-type microcalorimeter is used to measure the heat flow associated with the phase change.

-

Sample Introduction: A small, precisely weighed amount of this compound is introduced into a sample cell within the calorimeter.

-

Isothermal Vaporization: The sample is vaporized isothermally by passing a slow stream of an inert carrier gas (e.g., nitrogen or argon) over the liquid.

-

Heat Flow Measurement: The calorimeter measures the endothermic heat flow required to maintain a constant temperature during the evaporation process.

-

Calculation: The enthalpy of vaporization at the experimental temperature is calculated by integrating the heat flow over the time required for complete vaporization and dividing by the number of moles of the sample.

Heat Capacity (Cp)

Heat capacity can be measured using differential scanning calorimetry (DSC) or adiabatic calorimetry.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrumentation: A calibrated DSC instrument is employed.

-

Sample and Reference: A known mass of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a precise, linear temperature program (heating ramp) over the desired temperature range.

-

Heat Flow Measurement: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.

-

Calculation: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under identical conditions.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, quantum chemical calculations provide a powerful tool for estimating thermodynamic properties. High-level ab initio methods are often used to achieve chemical accuracy.

Methodology: High-Level Composite Methods (e.g., G3, G4, CBS-QB3)

These methods approximate high-level coupled-cluster calculations through a series of lower-level calculations, providing a balance between accuracy and computational cost.[7][8]

-

Geometry Optimization: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., cc-pVTZ).[8]

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with progressively larger basis sets.

-

Extrapolation and Correction: The results are combined and extrapolated to the complete basis set limit, with empirical corrections applied to account for remaining deficiencies.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme, which leverages the high accuracy of the computed total energies.

-

Entropy and Heat Capacity Calculation: Standard molar entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the optimized geometry and vibrational frequencies.[8]

Visualizing the Path to Thermodynamic Data

Since this compound is primarily a synthetic flavoring agent, it is not involved in known biological signaling pathways. Instead, a logical workflow diagram illustrating the process of determining its unknown thermodynamic properties is presented below. This diagram outlines the interplay between experimental and computational approaches.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. This compound Cas 15679-09-1 | Flavor & Fragrance Exporter [chemicalbull.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. natural 2-ethyl-4-methyl thiazole (chocolate thiazole) [m.chemicalbook.com]

- 6. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]

- 7. mdpi.com [mdpi.com]

- 8. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 2-Ethyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiazole (FEMA# 3680, CAS# 15679-12-6) is a volatile heterocyclic compound recognized for its characteristic nutty, roasted, and cocoa-like aroma.[1] It is a significant flavor component in a variety of foods and beverages, including coffee, cocoa, baked goods, and meats.[1][2] The accurate identification and quantification of this compound are crucial for quality control in the food and fragrance industries, as well as for research into flavor chemistry and development. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques.

Analytical Methods Overview

The primary analytical methods for the identification and quantification of this compound and other volatile flavor compounds include Gas Chromatography (GC) coupled with various detectors and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective (qualitative vs. quantitative analysis).

Commonly Employed Techniques:

-